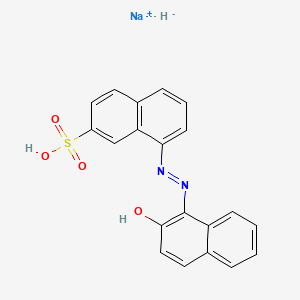
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate is a synthetic organic compound commonly used as a dye and pH indicator. It is known for its vibrant color changes in response to pH variations, making it valuable in various analytical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate typically involves the diazotization of 2-naphthol followed by coupling with 1-naphthol-2-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonate group can undergo substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms.
Substitution: Derivatives with different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate finds applications in various scientific fields:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in dyeing processes and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo reversible color changes in response to pH variations. This property is due to the presence of the azo group, which can exist in different tautomeric forms depending on the pH. The molecular targets include various ions and molecules that interact with the azo group, leading to changes in the compound’s electronic structure and, consequently, its color .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Phenolphthalein: A non-azo dye used in titrations.
Bromothymol Blue: A pH indicator with a different color range.
Uniqueness
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate is unique due to its specific color change properties and its ability to form stable complexes with metal ions. This makes it particularly valuable in analytical chemistry and industrial applications .
Properties
CAS No. |
85136-41-0 |
|---|---|
Molecular Formula |
C20H15N2NaO4S |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
sodium;hydride;8-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S.Na.H/c23-19-11-9-13-4-1-2-6-16(13)20(19)22-21-18-7-3-5-14-8-10-15(12-17(14)18)27(24,25)26;;/h1-12,23H,(H,24,25,26);;/q;+1;-1 |
InChI Key |
UXPSSBPNRAAISH-UHFFFAOYSA-N |
Canonical SMILES |
[H-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3C=C(C=C4)S(=O)(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


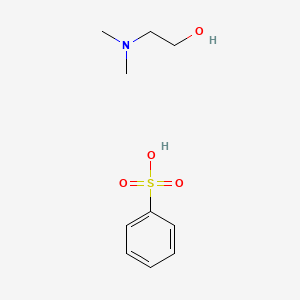
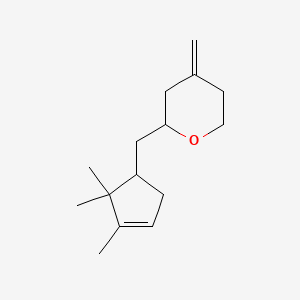
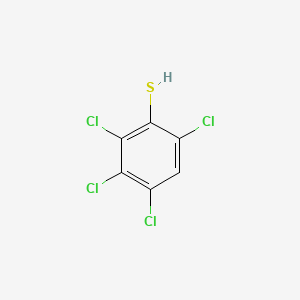
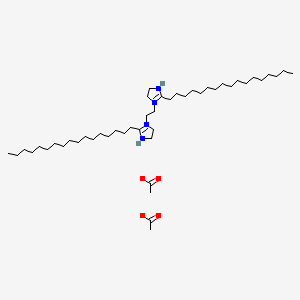
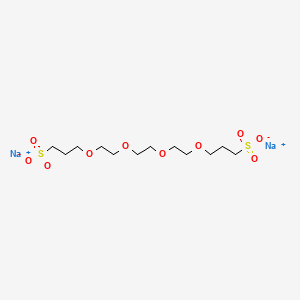

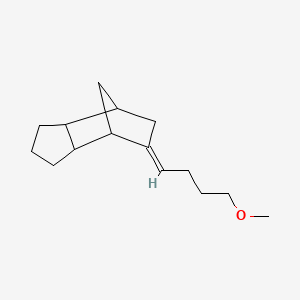
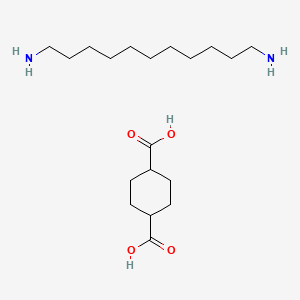
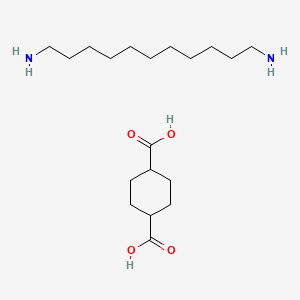
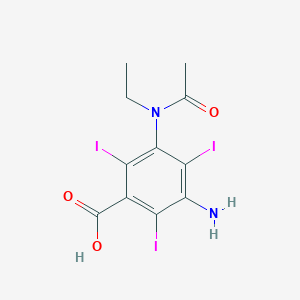
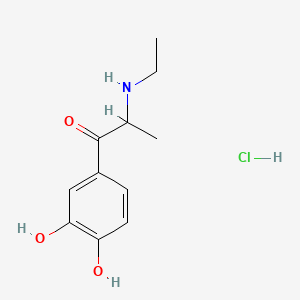
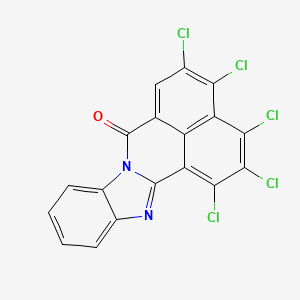

![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
